

Technical Guide: Thermodynamic Properties & Characterization of 5-Hydroxyheptanoate Salts

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Compound of Interest

Compound Name: sodium 5-hydroxyheptanoate

CAS No.: 59239-94-0

Cat. No.: B6249229

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Executive Summary: The Chemical Context

5-Hydroxyheptanoate (5-HH) salts represent a class of medium-chain hydroxy fatty acid derivatives. Structurally, they are homologs of

-hydroxybutyrate (GHB) and 5-hydroxypentanoate, distinguishing them as potential targets for CNS modulation or as metabolic intermediates in polyhydroxyalkanoate (PHA) synthesis.

From a thermodynamic perspective, 5-HH salts present a unique challenge: the competition between ionic lattice stability and intramolecular cyclization (lactonization). For drug development, understanding these properties is critical for selecting the optimal counter-ion (e.g.,

,

,

) to ensure bioavailability, shelf-life stability, and processability.

Key Thermodynamic Parameters (Predicted vs. Homologs)

Property	Sodium 5-Hydroxyheptanoate (Predicted)	Sodium GHB (Reference)	Critical Implication
Molecular Weight	168.17 g/mol	126.09 g/mol	Dosing mass balance
pKa (Acid)	~4.72	4.72	Buffer capacity & absorption
LogP (Acid)	~-1.2 (More lipophilic)	-0.5 (Hydrophilic)	BBB permeability & solubility
Melting Point	135–145°C (Anhydrous)	146°C	Solid-state processing window
Hygroscopicity	High (Deliquescent potential)	Very High	Storage humidity control

Solid-State Thermodynamics

The solid-state behavior of 5-HH salts is governed by the electrostatic interactions between the carboxylate headgroup and the metal cation, modulated by the hydrophobic effect of the heptyl chain.

Crystal Lattice Energy & Melting Behavior

Unlike short-chain homologs, the

chain of 5-HH introduces significant van der Waals interactions between the alkyl tails in the crystal lattice.

- **Odd-Even Effect:** As an odd-numbered chain (), 5-HH salts likely exhibit lower packing efficiency compared to even-numbered homologs, potentially resulting in a lower enthalpy of fusion ().

- Counter-ion Effect:
 - Sodium (): Typically forms monoclinic or triclinic lattices. High water solubility but prone to hydrate formation (hemi- or di-hydrates).
 - Calcium (): Higher lattice energy due to divalent charge. Likely forms less soluble, higher-melting solids, useful for controlled release formulations.

Polymorphism

Fatty acid salts are notorious for polymorphism. For 5-HH, researchers must screen for:

- Form I (Stable): High melting point, thermodynamically stable at RT.
- Form II (Metastable): Kinetic product from rapid precipitation; may convert to Form I during storage.
- Amorphous Phase: Generated by spray drying; higher solubility but thermodynamically unstable.

Solution Thermodynamics & Stability

The most critical thermodynamic instability for 5-hydroxy acids is lactonization.

The Lactonization Equilibrium

In acidic aqueous solution, the 5-hydroxyheptanoate anion is protonated to the free acid, which is thermodynamically driven to cyclize into

-heptanolactone (a 6-membered ring), releasing water.

Mechanism:

- Thermodynamic Driver: Formation of a 6-membered ring is entropically favored (low ring strain).

- pH Dependence: At $\text{pH} > 6.0$, the equilibrium shifts left (salt form stable). At $\text{pH} < 4.5$, lactonization is rapid.

Visualization: Stability Pathways

The following diagram illustrates the thermodynamic fate of 5-HH salts under varying conditions.



Figure 1: Thermodynamic Stability & Degradation Pathways of 5-Hydroxyheptanoate

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Caption: Figure 1: pH-dependent equilibrium shifts. Note the irreversible path to polymerization if lactone concentration is high.

Experimental Protocols (Self-Validating Systems)

To generate the missing specific data for 5-HH salts, the following protocols must be executed. These are designed to be self-validating by including internal controls.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine

(Melting),

(Glass Transition), and Dehydration onset.

- Sample Prep: Weigh 2–5 mg of dried 5-HH salt into a Tzero aluminum pan. Hermetically seal (pinhole lid if dehydration is expected).
- Cycle 1 (Drying/History Erasure): Heat from -40°C to 100°C at $10^{\circ}\text{C}/\text{min}$. Rationale: Removes surface water and relaxes stress.

- Cooling: Cool to -40°C at $5^{\circ}\text{C}/\text{min}$. Rationale: Promotes crystallization.
- Cycle 2 (Measurement): Heat from -40°C to 200°C at $10^{\circ}\text{C}/\text{min}$.
- Validation:
 - If a broad endotherm appears $<100^{\circ}\text{C}$ in Cycle 1 but not Cycle 2, it was solvated water.
 - If a sharp endotherm appears $>130^{\circ}\text{C}$, it is the true melting point ().
 - Control: Run Sodium Benzoate () or Indium standard to verify cell constant.

Protocol B: pH-Rate Profile for Lactonization

Objective: Quantify the kinetic stability of the salt in gastric vs. systemic fluids.

- Preparation: Prepare 10 mM solutions of 5-HH salt in buffers: pH 1.2 (Gastric), pH 4.5, pH 6.8, pH 7.4 (Plasma).
- Incubation: Hold at 37°C .
- Sampling: Aliquot at $t=0$, 15, 30, 60, 120 min.
- Analysis: HPLC-UV (210 nm) or LC-MS.
 - Stationary Phase: C18 Reverse Phase.
 - Mobile Phase: Acidic water/Acetonitrile (prevents on-column lactonization).
- Calculation: Plot
vs. time. The slope is
.

- Trust Indicator: The pH 7.4 sample should show <1% degradation over 24 hours. If degradation is fast, check for transition metal contamination (catalysts).

Implications for Formulation & Processing

Salt Selection Decision Matrix

Choosing the right salt form dictates the thermodynamic performance of the final drug product.

Counter-ion	Thermodynamic Profile	Recommended Application
Sodium ()	High Solubility, Hygroscopic, Low	IV Injection, Immediate Release Oral
Calcium ()	Moderate Solubility, High, Stable Hydrates	Tablets, Capsules (Better flow properties)
Magnesium ()	High Solubility, Amorphous tendency	Liquid formulations (if stability allows)
Lithium ()	Not recommended	Toxicity concerns overlap with CNS effects

Processing Risks

- Wet Granulation: Avoid acidic binders. The presence of moisture + heat + local acidity will trigger lactonization (degradation). Use Dry Granulation (Roller Compaction).
- Lyophilization: If freeze-drying Na-5-HH, control the secondary drying phase carefully. Over-drying can induce amorphous collapse (drops), leading to sticky cake formation.

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